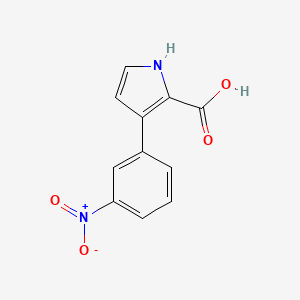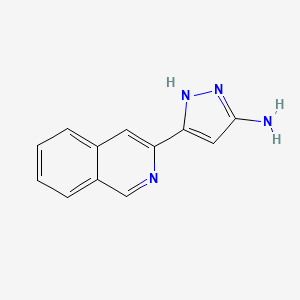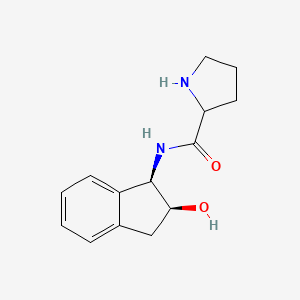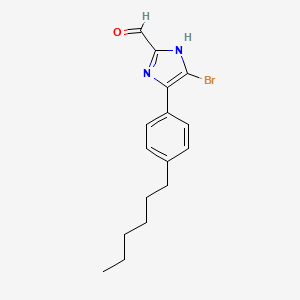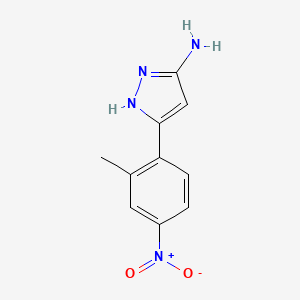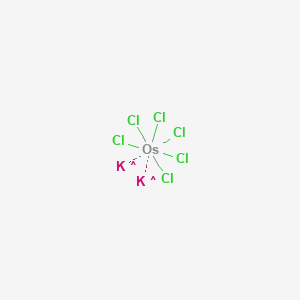
Potassium hexachloroosmiate(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hexachloroosmiate(IV), also known as osmium potassium chloride, is a chemical compound with the formula K₂OsCl₆. It is a coordination complex of osmium in the +4 oxidation state, surrounded by six chloride ions. This compound is known for its distinctive properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium hexachloroosmiate(IV) can be synthesized by reacting osmium tetroxide (OsO₄) with hydrochloric acid (HCl) and potassium chloride (KCl). The reaction typically occurs under controlled conditions to ensure the formation of the desired product: [ \text{OsO}_4 + 6 \text{HCl} + 2 \text{KCl} \rightarrow \text{K}_2\text{OsCl}_6 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of potassium hexachloroosmiate(IV) involves similar chemical reactions but on a larger scale. The process requires precise control of temperature, concentration, and reaction time to achieve high purity and yield.
Types of Reactions:
Oxidation: Potassium hexachloroosmiate(IV) can undergo oxidation reactions, where it is converted to higher oxidation states.
Reduction: It can also be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen or sodium borohydride.
Substitution: The chloride ligands in potassium hexachloroosmiate(IV) can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as triphenylphosphine or ethylenediamine.
Major Products Formed:
Oxidation: Higher oxidation state complexes of osmium.
Reduction: Lower oxidation state complexes of osmium.
Substitution: New coordination complexes with substituted ligands.
Aplicaciones Científicas De Investigación
Potassium hexachloroosmiate(IV) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other osmium complexes and as a catalyst in various chemical reactions.
Biology: Employed in electron microscopy for staining biological samples, enhancing contrast and resolution.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the production of advanced materials, such as nanostructures and catalysts for hydrogen evolution reactions.
Mecanismo De Acción
The mechanism by which potassium hexachloroosmiate(IV) exerts its effects involves its ability to interact with biological molecules and catalyze chemical reactions. The compound can bind to proteins and nucleic acids, disrupting their function and leading to cytotoxic effects. In catalytic applications, it facilitates electron transfer processes, enhancing reaction rates and efficiency.
Comparación Con Compuestos Similares
Potassium hexachloroiridate(IV) (K₂IrCl₆): Similar in structure and properties, used in catalysis and material science.
Potassium hexachlororuthenate(IV) (K₂RuCl₆): Another analogous compound with applications in catalysis and electrochemistry.
Uniqueness: Potassium hexachloroosmiate(IV) is unique due to its specific electronic configuration and reactivity, making it particularly effective in certain catalytic and biological applications. Its ability to form stable complexes with a variety of ligands also sets it apart from similar compounds.
Propiedades
Fórmula molecular |
Cl6K2Os |
|---|---|
Peso molecular |
481.1 g/mol |
InChI |
InChI=1S/6ClH.2K.Os/h6*1H;;;/q;;;;;;;;+6/p-6 |
Clave InChI |
GUVLUKCHYHNTES-UHFFFAOYSA-H |
SMILES canónico |
Cl[Os](Cl)(Cl)(Cl)(Cl)Cl.[K].[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


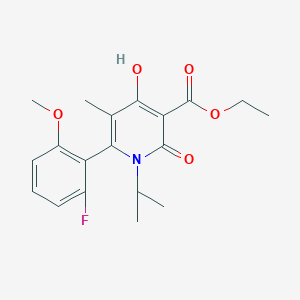
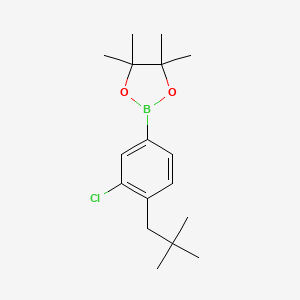
![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)

![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)

![8-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B13706372.png)
